6-O-Methyl-2'-deoxyinosine
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Overview
Description
6-O-Methyl-2’-deoxyinosine is a modified nucleoside that plays a significant role in various biochemical and pharmacological processes It is structurally characterized by the presence of a methyl group at the 6th position of the inosine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl-2’-deoxyinosine typically involves the methylation of 2’-deoxyinosine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 6-O-Methyl-2’-deoxyinosine may involve enzymatic methods using nucleoside phosphorylases. These enzymes facilitate the transfer of the methyl group to the inosine base, providing a more environmentally friendly and efficient production route compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-O-Methyl-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced nucleoside analogs.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles such as thiols or amines replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized nucleoside derivatives.
Reduction: Reduced nucleoside analogs.
Substitution: Substituted nucleoside derivatives with thiol or amine groups.
Scientific Research Applications
6-O-Methyl-2’-deoxyinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: The compound is employed in the study of DNA repair mechanisms and the effects of nucleoside modifications on DNA stability.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-O-Methyl-2’-deoxyinosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and lead to mutations. This disruption can inhibit the replication of viral genomes or induce apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in DNA synthesis and repair.
Comparison with Similar Compounds
2’-Deoxyinosine: Lacks the methyl group at the 6th position.
6-O-Methyl-2’-deoxyguanosine: Similar structure but with a guanine base instead of inosine.
2’-Deoxyadenosine: Similar structure but with an adenine base.
Uniqueness: 6-O-Methyl-2’-deoxyinosine is unique due to its specific methylation pattern, which imparts distinct biochemical properties. This modification can enhance the compound’s stability and alter its interaction with enzymes and other biomolecules, making it a valuable tool in various research and therapeutic applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCPECQZYJFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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